1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Description

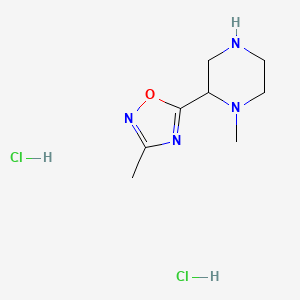

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride (CAS: 1820718-72-6) is a piperazine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 2-position and a methyl group at the 1-position of the piperazine ring. Its molecular formula is C₈H₁₆Cl₂N₄O, with a molecular weight of 255.14 g/mol . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmacological research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMVZOIEUMBIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNCCN2C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as potential peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for strong hydrogen bond acceptor capabilities.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with various therapeutic applications, including cancer therapy, treatment of age-related diseases, antimicrobials, and more. These applications suggest that the compound may interact with a variety of biochemical pathways.

Biological Activity

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a compound that integrates a piperazine moiety with a 3-methyl-1,2,4-oxadiazole ring. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C8H16Cl2N4O

- Molecular Weight : 255.15 g/mol

- IUPAC Name : 3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring enhances its ability to modulate enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It can bind to receptors that regulate immune responses or neurotransmission.

- Cellular Pathway Modulation : By influencing key pathways, it can affect cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of oxadiazole compounds can possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar studies have highlighted the antifungal properties of oxadiazole derivatives, suggesting that modifications to the piperazine structure can enhance efficacy against fungal strains.

Case Studies

Several research studies have explored the biological implications of this compound:

- Study on Immune Modulation : A study conducted on mouse splenocytes demonstrated that piperazine derivatives could enhance immune responses by inhibiting PD-1/PD-L1 interactions. The compound was able to rescue immune cells effectively at concentrations as low as 100 nM .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of similar compounds showed promising results in inhibiting bacterial growth, indicating the potential for developing new antibiotics based on this structural framework .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Piperazine | Structure | Basic structure similar but lacks methyl substitution on piperazine |

| 3-Methylpiperazine | Structure | Simple piperazine derivative without oxadiazole |

| 5-Methyl-1,3,4-Oxadiazole | Structure | Oxadiazole without piperazine; focused on different activities |

The presence of both piperazine and oxadiazole functionalities in this compound enhances its pharmacological profile compared to others that possess only one of these features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine and oxadiazole derivatives, emphasizing substituent effects, physicochemical properties, and biological implications.

Structural and Substituent Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.